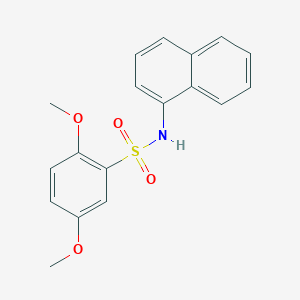![molecular formula C25H23NO5S B280976 Ethyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B280976.png)
Ethyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate, also known as EPC, is a chemical compound that has been widely used in scientific research. This compound belongs to a class of compounds known as benzofuran derivatives, which have been shown to exhibit a wide range of biological activities.
Mécanisme D'action
The mechanism of action of Ethyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in various biological processes. For example, Ethyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Ethyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. Ethyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate has also been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Ethyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate in lab experiments is its potent biological activity. It has been shown to exhibit activity at low concentrations, making it a useful tool for investigating various biological processes. However, one of the limitations of using Ethyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate is its relatively low solubility in water, which can make it difficult to use in certain experimental systems.
Orientations Futures
There are several future directions for research on Ethyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate. One area of research is to investigate its potential as a therapeutic agent for the treatment of various diseases such as cancer and inflammation. Another area of research is to investigate its mechanism of action in more detail, which could lead to the development of more potent and selective analogs. Additionally, Ethyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate could be used as a tool to study the role of certain enzymes and signaling pathways in various biological processes.
Méthodes De Synthèse
The synthesis of Ethyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate can be achieved by condensation of 4-ethylphenylsulfonyl chloride with 2-phenyl-1-benzofuran-3-carboxylic acid in the presence of triethylamine and subsequent esterification with ethanol. The purity of the synthesized Ethyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate can be confirmed by various analytical techniques such as NMR, HPLC, and mass spectrometry.
Applications De Recherche Scientifique
Ethyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate has been extensively used in scientific research as a tool to investigate various biological processes. It has been shown to exhibit potent anti-inflammatory, anti-tumor, and anti-angiogenic activities. Ethyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate has also been used as a fluorescent probe to study the binding of drugs to human serum albumin.
Propriétés
Formule moléculaire |
C25H23NO5S |
|---|---|
Poids moléculaire |
449.5 g/mol |
Nom IUPAC |
ethyl 5-[(4-ethylphenyl)sulfonylamino]-2-phenyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C25H23NO5S/c1-3-17-10-13-20(14-11-17)32(28,29)26-19-12-15-22-21(16-19)23(25(27)30-4-2)24(31-22)18-8-6-5-7-9-18/h5-16,26H,3-4H2,1-2H3 |
Clé InChI |
MQBDHXLJTWJJJE-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC(=C3C(=O)OCC)C4=CC=CC=C4 |
SMILES canonique |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC(=C3C(=O)OCC)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 2-tert-butyl-5-{[(4-chlorophenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280900.png)
![Methyl 2-tert-butyl-5-{[(4-methoxyphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280902.png)
![Methyl 2-tert-butyl-5-{[(4-ethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280903.png)
![Methyl 2-tert-butyl-5-{[(2,5-dimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280904.png)
![6,8-bis(4-morpholinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one](/img/structure/B280910.png)
![5-{[4-(Acetylamino)anilino]sulfonyl}-2-hydroxybenzoic acid](/img/structure/B280911.png)
![Ethyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B280914.png)
![Benzyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B280915.png)
![N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B280922.png)
![N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B280924.png)
![3-Phenyl-3-{[(2,4,5-trimethylphenyl)sulfonyl]amino}propanoic acid](/img/structure/B280930.png)
![Ethyl 2-phenyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280931.png)
![N-[3-acetyl-2-methyl-1-(2-thienylsulfonyl)-1H-indol-5-yl]-2-thiophenesulfonamide](/img/structure/B280935.png)